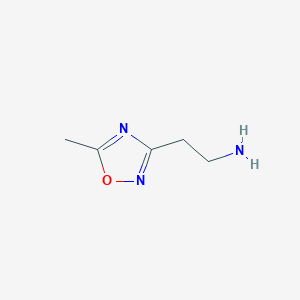

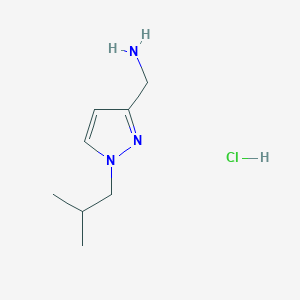

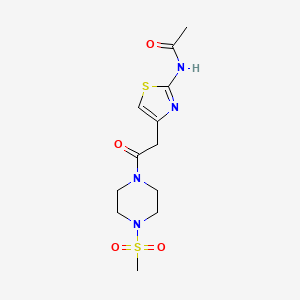

1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone, also known as JNJ-40411813, is a small-molecule inhibitor of the protein kinase B-Raf. It has been identified as a potential therapeutic agent for the treatment of cancer, particularly melanoma.

Scientific Research Applications

Hydrogen-Bonding Patterns in Enaminones

Research on compounds similar to the specified chemical, such as enaminones, has revealed insights into hydrogen-bonding patterns. Studies show bifurcated intra- and intermolecular hydrogen bonding between the secondary amine and carbonyl groups, which lead to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. These findings suggest potential applications in designing molecular structures with specific bonding characteristics for chemical synthesis or pharmaceutical research (Balderson et al., 2007).

Microwave-Assisted Synthesis and Antibacterial Activity

Microwave-assisted synthesis involving piperidine and related structures demonstrates the efficiency of this method in producing compounds with potential antibacterial properties. The reaction of piperidine with various compounds under microwave irradiation has led to the creation of new compounds, which were then evaluated for their antibacterial activity. This highlights the role of such compounds in developing new antimicrobial agents (Merugu et al., 2010).

Synthesis of Building-Blocks for Crown Ethers

The development of building blocks for the synthesis of functionalized crown ethers, utilizing pyridine and piperidine derivatives, underlines the significance of these compounds in creating macrocyclic hosts. These hosts can be used in molecular recognition studies, which are fundamental in supramolecular chemistry and have implications in sensing, separation, and catalysis (Nawrozkij et al., 2014).

Corrosion Inhibition on Mild Steel

Research on Schiff base complexes containing pyridine units has demonstrated their effectiveness in corrosion inhibition on mild steel in acidic environments. This application is crucial in industrial maintenance and the protection of infrastructure, suggesting potential uses of related compounds in corrosion prevention strategies (Das et al., 2017).

properties

IUPAC Name |

2-(2-methylphenoxy)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-15-5-2-3-7-18(15)23-14-19(22)21-12-4-6-17(13-21)24-16-8-10-20-11-9-16/h2-3,5,7-11,17H,4,6,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYYMCNVBSBZMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2835064.png)

![(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2835072.png)

![3-[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile](/img/structure/B2835075.png)

![4-[(4-fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione](/img/structure/B2835078.png)

![1-[4-(4-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2835082.png)